4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This spirocyclic compound features a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-chloro-3-nitrobenzoyl group at position 4 and a methyl group at position 6. Its molecular formula is C₁₇H₁₉ClN₃O₆, with an average mass of 366.84 g/mol and a monoisotopic mass of 336.1008 Da . The spiro architecture may confer conformational rigidity, influencing binding affinity in biological systems .
Propriétés
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6/c1-10-4-6-17(7-5-10)19(14(9-26-17)16(22)23)15(21)11-2-3-12(18)13(8-11)20(24)25/h2-3,8,10,14H,4-7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZHSKOPSZOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326814-63-4) is a synthetic organic compound with notable structural features, including a spirocyclic structure and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
- Molecular Formula : C17H19ClN2O6
- Molecular Weight : 382.8 g/mol
- IUPAC Name : 4-(4-chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer properties. The specific biological activity of 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been explored primarily in the context of its potential as an anticancer agent.
Anticancer Activity
A study conducted on related spirocyclic compounds revealed significant anticancer activity against several human cancer cell lines, including HepG2 (liver), PC-3 (prostate), and HCT116 (colorectal) cells. The synthesized derivatives demonstrated moderate to high inhibition of cell proliferation, suggesting that structural modifications can enhance biological efficacy .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with key cellular pathways and targets:
- Cell Cycle Arrest : Compounds similar to 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane have been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced cell proliferation .
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways, promoting programmed cell death in malignant cells.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Cell cycle arrest |
| Compound B | PC-3 | 20 | Apoptosis induction |
| Compound C | HCT116 | 25 | Inhibition of proliferation |
Note: Data derived from comparative studies on spirocyclic compounds .
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the spirocyclic core.
- Introduction of the benzoyl group via acylation.
- Nitration and chlorination steps to incorporate the chloro and nitro substituents.
These synthetic strategies are crucial for optimizing yield and ensuring the purity of the final product, which is essential for biological testing .
Applications De Recherche Scientifique
The compound 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326814-63-4) is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and specific applications in medicinal chemistry, biological studies, and materials science.
Medicinal Chemistry
This compound's unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors associated with diseases such as cancer or bacterial infections. The presence of the nitro group may contribute to antimicrobial activity, while the spirocyclic framework can enhance selectivity towards biological targets.
Case Study: Antimicrobial Activity
Research has indicated that similar compounds exhibit significant antimicrobial properties, suggesting that 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be evaluated for its efficacy against various pathogens.
Biological Studies
Investigations into the compound's interaction with biological systems can provide insights into its mechanism of action. Studies may include:
- Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Studies : To assess its potential as an enzyme inhibitor.
Materials Science
Due to its unique chemical structure, this compound may also find applications in materials science, particularly in developing novel polymers or coatings that require specific mechanical or chemical properties.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
a) 4-Chlorobenzoyl Derivatives
- 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1009354-95-3) Molecular Formula: C₁₇H₂₀ClNO₄ Key Differences: Lacks the 3-nitro group, reducing molecular weight (337.80 g/mol vs. 366.84 g/mol) and electron-withdrawing effects. This simplification may lower metabolic stability compared to the nitro-substituted analog .
b) Halogenated Benzoyl Derivatives
- 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
c) Nitro-Substituted Analogs
- 4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-44-9) Molecular Formula: C₁₇H₁₈ClN₃O₆ Key Differences: An ethyl group replaces the methyl at position 8, increasing lipophilicity (logP ~2.1 vs. The additional nitrogen at position 8 (4,8-diaza vs. 4-aza) may alter basicity and hydrogen-bonding capacity .
Variations in Spiro Ring Substituents
a) Alkyl Chain Modifications
- The molecular weight (366.84 g/mol) matches the nitro analog but lacks nitro-related reactivity .
b) Sulfonyl vs. Benzoyl Functional Groups
- 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione Molecular Formula: C₁₄H₁₆ClN₂O₄S Key Differences: Replacing benzoyl with a sulfonyl group increases polarity and hydrogen-bond acceptor capacity. The dione structure (positions 2 and 4) introduces additional hydrogen-bond donors, altering interaction profiles in biological targets .
Physicochemical and Pharmacokinetic Profiles
| Compound Name | Molecular Weight (g/mol) | logP* | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | 366.84 | ~1.8 | Nitro, Chloro, Carboxylic Acid | High reactivity, moderate lipophilicity |
| 4-Chlorobenzoyl Analog (CAS 1009354-95-3) | 337.80 | ~1.5 | Chloro, Carboxylic Acid | Reduced metabolic stability |
| 8-Ethyl Nitro Analog (CAS 1326808-44-9) | 366.84 | ~2.1 | Nitro, Ethyl, Carboxylic Acid | Enhanced lipophilicity, improved permeability |
| 2,4-Difluoro Analog | 340.32 | ~1.6 | Fluoro, Carboxylic Acid | High metabolic stability, low reactivity |
*Estimated using fragment-based methods.
Q & A
Q. What are the key challenges in synthesizing 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can they be addressed methodologically?
Synthesis of this compound involves multi-step reactions requiring precise control over spirocyclic ring formation and functional group compatibility. Key challenges include:
- Regioselectivity : Ensuring correct substitution on the benzoyl group (4-chloro-3-nitro) without side reactions. Orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) can isolate reactive sites during intermediate steps .
- Spirocycle Stability : The 1-oxa-4-azaspiro[4.5]decane core may undergo ring-opening under acidic conditions. Using aprotic solvents (e.g., THF) and low temperatures (−20°C to 0°C) during cyclization minimizes degradation .
- Purification : Chromatographic separation is critical due to polar carboxylate and nitro groups. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR : and NMR confirm spirocyclic connectivity (e.g., unique shifts for the oxa-aza ring protons at δ 3.5–4.5 ppm) and nitrobenzoyl substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] at m/z 397.08) and fragmentation patterns consistent with the spirocyclic core .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, particularly the dihedral angle between the nitrobenzoyl and spirocyclic moieties, which influences bioactivity .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
Stability studies should include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., cleavage of the ester linkage) .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
SAR strategies include:
- Substituent Variation : Replace the 4-chloro-3-nitrobenzoyl group with electron-withdrawing (e.g., 3,5-difluoro) or electron-donating (e.g., 4-methoxy) analogs to modulate target binding .
- Spirocyclic Modifications : Introduce methyl or ethyl groups at the 8-position to alter steric hindrance and conformational flexibility .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cell viability screens (e.g., cancer cell lines) to correlate structural changes with activity .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict passive diffusion and blood-brain barrier permeability .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5), cytochrome P450 interactions, and hERG channel liability .
- Docking Studies : Use AutoDock Vina to model binding to proposed targets (e.g., kinases or GPCRs) based on the nitrobenzoyl group’s π-π stacking potential .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and normalize data to positive controls (e.g., IC values for reference inhibitors) .
- Conformational Analysis : Compare X-ray/NMR structures of analogs to identify critical spatial features (e.g., nitro group orientation) that impact activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
